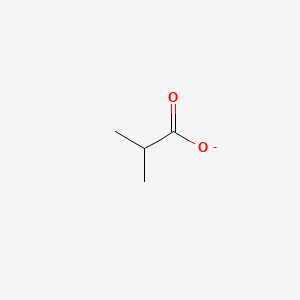

2-Methylpropanoate

Description

Properties

CAS No. |

5711-69-3 |

|---|---|

Molecular Formula |

C4H7O2- |

Molecular Weight |

87.1 g/mol |

IUPAC Name |

2-methylpropanoate |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |

InChI Key |

KQNPFQTWMSNSAP-UHFFFAOYSA-M |

SMILES |

CC(C)C(=O)[O-] |

Canonical SMILES |

CC(C)C(=O)[O-] |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoate, also known as isobutyrate, is the conjugate base of 2-methylpropanoic acid (isobutyric acid). This branched-chain short-chain fatty acid (SCFA) and its corresponding esters are of significant interest across various scientific disciplines, including organic chemistry, biochemistry, and pharmacology. In biological systems, 2-methylpropanoate is a product of microbial metabolism in the gut and plays a role in cellular signaling.[1][2] In industrial applications, its esters are valued for their characteristic fruity odors and are used as flavoring agents and solvents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 2-methylpropanoate and its parent acid.

Chemical Structure and Identification

2-Methylpropanoate is the anion formed from the deprotonation of 2-methylpropanoic acid. The structure of 2-methylpropanoic acid consists of a three-carbon propane (B168953) chain with a carboxylic acid group and a methyl group both attached to the second carbon atom.

Table 1: Structural and Identification Data for 2-Methylpropanoic Acid and its Anion

| Identifier | 2-Methylpropanoic Acid | 2-Methylpropanoate (anion) |

| IUPAC Name | 2-Methylpropanoic acid[5] | 2-Methylpropanoate[6] |

| Other Names | Isobutyric acid, Isobutanoic acid[7] | Isobutyrate |

| Molecular Formula | C₄H₈O₂[7] | C₄H₇O₂⁻ |

| SMILES | CC(C)C(=O)O[5] | CC(C)C(=O)[O-] |

| InChI | InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)[5] | InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |

| CAS Number | 79-31-2[8] | 5711-69-3 |

Physicochemical Properties

The physical and chemical properties of 2-methylpropanoic acid are well-documented. As a carboxylic acid, it is a weak acid in aqueous solutions.

Table 2: Physicochemical Properties of 2-Methylpropanoic Acid

| Property | Value |

| Molecular Weight | 88.11 g/mol [7] |

| Appearance | Colorless liquid with a pungent, rancid butter-like odor[5][9] |

| Melting Point | -47 °C[7][9] |

| Boiling Point | 153-154 °C[9] |

| Density | 0.95 g/mL at 25 °C[9] |

| Solubility in Water | Miscible[9] |

| pKa | 4.86[7] |

The properties of 2-methylpropanoate esters vary with the length of the alkyl chain. Methyl 2-methylpropanoate is a common example.

Table 3: Physicochemical Properties of Methyl 2-Methylpropanoate

| Property | Value |

| Molecular Formula | C₅H₁₀O₂[3] |

| Molecular Weight | 102.13 g/mol |

| Appearance | Colorless liquid with an apple, pineapple-like fruity odor[3] |

| Melting Point | -85 to -84 °C[3] |

| Boiling Point | 90 °C[3] |

| Density | 0.891 g/mL at 25 °C[3] |

| Solubility in Water | Slightly soluble[3] |

Experimental Protocols

Synthesis of Methyl 2-Methylpropanoate via Fischer-Speier Esterification

This protocol details the synthesis of methyl 2-methylpropanoate from 2-methylpropanoic acid and methanol (B129727) using an acid catalyst. The Fischer-Speier esterification is a classic and widely used method for producing esters.[10][11]

Materials:

-

2-Methylpropanoic acid (isobutyric acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylpropanoic acid and an excess of anhydrous methanol (e.g., 3-5 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Add diethyl ether to dilute the mixture and wash with water to remove the excess methanol and sulfuric acid.

-

Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

-

Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining water-soluble components.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude methyl 2-methylpropanoate can be purified by simple distillation to obtain the final product.

Biological Significance and Signaling Pathways

2-Methylpropanoate, as a short-chain fatty acid, is a key microbial metabolite in the gut. It is primarily produced through the fermentation of the branched-chain amino acid valine by gut bacteria.[1]

Microbial Production of Isobutyrate from Valine

The metabolic pathway for the conversion of valine to isobutyrate involves several enzymatic steps.

References

- 1. Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis? [casi.org]

- 2. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Methyl isobutyrate - Wikipedia [en.wikipedia.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The biosynthesis of valine from isobutyrate by peptostreptococcus elsdenii and Bacteroides ruminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 10. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Methyl Isobutyrate: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate is a volatile ester recognized for its characteristic fruity and ethereal aroma, reminiscent of apples and apricots. This compound is a significant contributor to the flavor and fragrance profiles of numerous natural products. Beyond its sensory attributes, the study of methyl isobutyrate's natural occurrence and biosynthetic pathways offers valuable insights into plant and microbial secondary metabolism. Understanding these processes is crucial for applications in the food and fragrance industries, as well as for the metabolic engineering of novel biosynthetic systems. This technical guide provides an in-depth overview of the natural sources of methyl isobutyrate, its biosynthetic origins, and detailed methodologies for its analysis.

Natural Occurrence of Methyl Isobutyrate

Methyl isobutyrate is found in a variety of natural sources, including fruits, essential oils, and fermented products. Its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.

Occurrence in Fruits

Methyl isobutyrate is a common volatile organic compound (VOC) identified in the aroma profile of many fruits. It contributes to their characteristic sweet and fruity notes. Quantitative data for methyl isobutyrate in a selection of fruits are summarized in Table 1.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Pineapple (Ananas comosus) | MD2 | Not specified (relative abundance) | HS-SPME-GC-MS | [1] |

| Strawberry (Fragaria x ananassa) | Sulhyang | Detected (not quantified) | HS-SPME-GC-MS | [2] |

| Apple (Malus domestica) | Multiple cultivars | 8,909.18 - 117,278.20 (total volatiles) | HS-SPME-GC-MS | [3] |

| Banana (Musa spp.) | Fenjiao | 5.71% (of total esters) | GC-MS | [4] |

Table 1: Quantitative Occurrence of Methyl Isobutyrate and Related Esters in Various Fruits. Note: Data for specific methyl isobutyrate concentrations are limited; some values represent total volatiles or a percentage of total esters.

Occurrence in Essential Oils

Essential oils, the concentrated hydrophobic liquids containing volatile aroma compounds from plants, are another source of methyl isobutyrate. Its presence in these oils contributes to their complex fragrance profiles.

| Essential Oil Source | Plant Species | Presence | Analytical Method | Reference |

| Geranium (Pelargonium graveolens) | Detected | GC-MS | [5] | |

| Pleurospermum amabile | Detected (as isoamyl isobutyrate) | GC/GC-MS | [6] |

Table 2: Occurrence of Methyl Isobutyrate and Related Esters in Essential Oils.

Occurrence in Fermented Products

Microbial fermentation can lead to the production of a diverse array of volatile compounds, including methyl isobutyrate. It is found in some fermented foods and beverages, where it contributes to the overall flavor profile.

| Fermented Product | Microorganism(s) | Presence/Concentration | Analytical Method | Reference |

| Sauerkraut | Lactic Acid Bacteria | Detected (as methyl isothiocyanate) | Not specified | [7] |

| Various Fermented Foods | General | Detected (as fatty acid methyl esters) | Not specified | [8] |

| Fermented Beverages | Yeast | Detected (as ethyl carbamate) | GC-TEA/MS | [9] |

Table 3: Occurrence of Methyl Isobutyrate and Related Compounds in Fermented Products.

Biosynthesis of Methyl Isobutyrate

The biosynthesis of methyl isobutyrate in plants is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The pathway involves the formation of the isobutyryl moiety from valine, which is then esterified with methanol (B129727).

Formation of the Isobutyryl Moiety

The carbon skeleton of methyl isobutyrate is derived from the amino acid valine. The initial steps of this pathway are part of the broader BCAA catabolism that occurs in the mitochondria of plant cells.

-

Transamination of Valine: The biosynthesis begins with the transamination of valine by a branched-chain amino acid aminotransferase (BCAT) to yield α-ketoisovalerate.

-

Oxidative Decarboxylation: α-Ketoisovalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.

Esterification to Form Methyl Isobutyrate

The final step in the biosynthesis is the esterification of the isobutyryl moiety with a methyl group. This reaction is catalyzed by an alcohol acyltransferase (AAT) .

-

Substrates: The acyl donor for this reaction is isobutyryl-CoA , and the acyl acceptor is methanol .

-

Enzyme: Plant alcohol acyltransferases (AATs) , which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases, are responsible for catalyzing the formation of a wide range of esters.[4][10] While the specific AAT responsible for methyl isobutyrate synthesis has not been definitively characterized in all species, evidence suggests that some AATs can utilize methanol as a substrate.[10][11]

An alternative, though less likely, pathway for the methylation step could involve an S-adenosyl-L-methionine (SAM)-dependent methyltransferase . These enzymes are known to methylate a wide variety of substrates in plants.[12][13] However, AATs are more commonly associated with the formation of volatile esters in fruits.

Experimental Protocols

The identification and quantification of methyl isobutyrate in natural samples are typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE) are the most common methods for isolating volatile compounds from complex matrices.

Sample Preparation and Extraction

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

-

Sample Homogenization: Homogenize a known weight of the fresh or frozen sample (e.g., 5 g of fruit tissue) in a blender. To inhibit enzymatic activity, the homogenization can be performed in a saturated NaCl solution.

-

Incubation: Place an aliquot of the homogenate (e.g., 5 mL) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix and enhance the release of volatiles.

-

Extraction: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) with agitation for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Adsorption: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and insert it into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that utilizes a solvent to partition the analytes from the sample matrix.

-

Sample Homogenization: Homogenize a known weight of the sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Extraction: Shake or vortex the mixture vigorously for a set period to ensure efficient extraction.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Concentration: Carefully collect the organic phase and concentrate it under a gentle stream of nitrogen to a small volume.

-

Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical parameters for the GC-MS analysis of methyl isobutyrate:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-350.

Identification: Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification is typically performed by creating a calibration curve using a series of standard solutions of methyl isobutyrate of known concentrations. An internal standard (e.g., ethyl heptanoate) is often added to the samples and standards to correct for variations in extraction efficiency and injection volume.

Conclusion

Methyl isobutyrate is a naturally occurring ester that plays a significant role in the aroma of many fruits, essential oils, and fermented products. Its biosynthesis is closely tied to the catabolism of the branched-chain amino acid valine, with the final esterification step likely catalyzed by an alcohol acyltransferase. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the identification and quantification of methyl isobutyrate in complex natural matrices. Further research is warranted to fully characterize the specific enzymes and regulatory mechanisms involved in its biosynthesis across different species. Such knowledge will be invaluable for the targeted breeding of crops with enhanced flavor profiles and for the development of novel biotechnological routes for the production of this important flavor and fragrance compound.

References

- 1. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]

- 2. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 5. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A systematic review to identify biomarkers of intake for fermented food products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolomics of ethnic fermented foods and beverages: understanding new aspects through Omic techniques [frontiersin.org]

- 9. Ethyl carbamate levels in selected fermented foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the analysis of flavor volatile compounds by liquid-liquid microextraction (LLME). Application to the aroma analysis of melons, peaches, grapes, strawberries, and tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of methyl 2-methylpropanoate.

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methylpropanoate

This technical guide provides a comprehensive overview of the key physical properties of methyl 2-methylpropanoate, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies for their determination, and a logical workflow for physical property analysis.

Core Physical Properties

Methyl 2-methylpropanoate, also known as methyl isobutyrate, is an ester with the molecular formula C5H10O2.[1] It is a colorless liquid recognized by its fruity aroma, reminiscent of apples or pineapples.[1] Natural occurrences of this compound have been identified in fruits like strawberries.[1]

Quantitative Data Summary

The physical characteristics of methyl 2-methylpropanoate are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C5H10O2 | |

| Molar Mass | 102.13 g/mol | [1][2] |

| Density | 0.891 g/mL | at 25 °C[1][3] |

| 0.888 g/mL | Temperature not specified[2] | |

| Melting Point | -84 to -85 °C | [1][3] |

| -84.7 °C | [4] | |

| Boiling Point | 90 °C | [1][3] |

| 91 °C | [2] | |

| Refractive Index (n20/D) | 1.384 | [1] |

| 1.383 | [2] | |

| Water Solubility | Slightly soluble | [1] |

| 34.6 g/L | Predicted value[4] | |

| Flash Point | 38 °F (~3.3 °C) | [1][3] |

| 12 °C | [1] |

Experimental Protocols

The determination of the physical properties listed above requires precise experimental procedures. The following sections outline the general methodologies for these measurements.

Melting Point Determination

The melting point is the temperature range over which a solid substance transitions into a liquid. For pure crystalline compounds, this range is typically narrow, spanning 0.5-1.0°C.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

Procedure:

-

A small amount of the solid sample is finely crushed and packed into the sealed end of a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated rapidly to about 20°C below the expected melting point.[8]

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8][9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[7]

-

The temperature at which the last solid crystal liquefies is recorded as the end of the melting range.[8]

Note: Given the very low melting point of methyl 2-methylpropanoate (-85°C), this procedure would require a specialized cooling stage or cryostat instead of a standard heating apparatus.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or a small test tube[10]

-

Thermometer

-

Small vial (Durham tube) and capillary tube[10]

-

Heat source (e.g., Bunsen burner or sand bath)[10]

Procedure (Thiele Tube Method):

-

A small sample of the liquid (approximately 0.5 mL) is placed into a small glass vial.[10]

-

A capillary tube, sealed at one end, is inverted (open end down) and placed inside the vial containing the sample.[10]

-

The vial is attached to a thermometer, with the sample aligned with the thermometer bulb.[10]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the top of the sample is below the oil level.[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

The heat is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[10]

Density Measurement

Density is the mass of a substance per unit volume.

Apparatus:

-

Digital balance

-

Graduated cylinder or pycnometer (density bottle)[11]

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using a digital balance.[12]

-

A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

The combined mass of the cylinder and the liquid is measured.[12]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.[12]

-

The density is calculated by dividing the mass of the liquid by its measured volume.[11] For higher accuracy, a vibrating-tube densitometer can be used.[13]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)[14]

-

Light source (often built into the instrument)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Substance Characterization

The determination of physical properties follows a logical workflow, often used to identify an unknown substance or confirm the purity of a known compound. The following diagram illustrates this process.

Caption: Workflow for liquid substance identification via physical properties.

References

- 1. chembk.com [chembk.com]

- 2. methyl 2-methylpropanoate [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. ymdb.ca [ymdb.ca]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Spectral Analysis of 2-Methylpropanoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for two common 2-methylpropanoate esters: ethyl 2-methylpropanoate and methyl 2-methylpropanoate. This document outlines detailed experimental protocols, presents quantitative spectral data in structured tables, and includes visualizations of key fragmentation pathways and NMR correlations to aid in the structural elucidation and characterization of these compounds.

Introduction

2-Methylpropanoates are esters of 2-methylpropanoic acid (isobutyric acid). These compounds are of interest in various fields, including flavor and fragrance chemistry, polymer synthesis, and as intermediates in pharmaceutical manufacturing. Accurate spectral analysis is crucial for their identification, purity assessment, and quality control. This guide focuses on the interpretation of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS) data.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate analysis. The following sections detail standardized methodologies for NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A meticulously prepared sample is essential for obtaining high-resolution NMR spectra.[1]

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the 2-methylpropanoate sample in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[1]

-

Solvent Selection: Use high-purity deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the sample's solubility. For consistency and comparison with literature data, CDCl₃ is a common choice for these esters.[1][2]

-

Sample Volume: The final volume of the solution in a standard 5 mm NMR tube should be approximately 0.5-0.6 mL.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δH = 7.26 ppm and δC = 77.16 ppm).[1]

-

Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity.

Data Acquisition:

-

Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity and improve spectral resolution.[1]

-

¹H NMR Parameters: A standard ¹H NMR experiment involves a 30-90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.[1]

-

¹³C NMR Parameters: A standard ¹³C NMR experiment utilizes proton decoupling to simplify the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are often required. Polarization transfer techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.[1]

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

Sample Introduction and Ionization:

-

Sample Volatility: 2-Methylpropanoates are volatile liquids, making them suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•), which then undergoes fragmentation.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electron ionization source. For volatile and sensitive compounds, a cold inlet system can be utilized.[3]

Data Acquisition:

-

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Spectrum: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Spectral Data Presentation

The following tables summarize the quantitative NMR and MS data for ethyl 2-methylpropanoate and methyl 2-methylpropanoate.

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)

Table 1: ¹H NMR Spectral Data for Ethyl 2-Methylpropanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | ~7.1 |

| ~2.54 | Septet (sept) | 1H | -CH(CH₃ )- | ~7.0 |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | ~7.1 |

| ~1.15 | Doublet (d) | 6H | -CH(CH₃ )₂ | ~7.0 |

Table 2: ¹³C NMR Spectral Data for Ethyl 2-Methylpropanoate

| Chemical Shift (δ) ppm | Assignment |

| ~176.8 | C =O |

| ~60.3 | -O-CH₂ -CH₃ |

| ~34.2 | -CH (CH₃)₂ |

| ~19.1 | -CH(CH₃ )₂ |

| ~14.2 | -O-CH₂-CH₃ |

Table 3: Mass Spectrometry Data for Ethyl 2-Methylpropanoate [4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 116 | Low | [M]⁺•, [C₆H₁₂O₂]⁺• (Molecular Ion) |

| 88 | Moderate | [M - C₂H₄]⁺• (McLafferty Rearrangement) |

| 71 | High | [M - OC₂H₅]⁺, [CH(CH₃)₂CO]⁺ |

| 43 | Base Peak (100) | [CH(CH₃)₂]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Methyl 2-Methylpropanoate (Methyl Isobutyrate)

Table 4: ¹H NMR Spectral Data for Methyl 2-Methylpropanoate [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~3.67 | Singlet (s) | 3H | -O-CH₃ | N/A |

| ~2.56 | Septet (sept) | 1H | -CH(CH₃ )- | ~7.0 |

| ~1.16 | Doublet (d) | 6H | -CH(CH₃ )₂ | ~7.0 |

Table 5: ¹³C NMR Spectral Data for Methyl 2-Methylpropanoate [5]

| Chemical Shift (δ) ppm | Assignment |

| ~177.6 | C =O |

| ~51.5 | -O-CH₃ |

| ~34.0 | -CH (CH₃)₂ |

| ~19.0 | -CH(CH₃ )₂ |

Table 6: Mass Spectrometry Data for Methyl 2-Methylpropanoate [6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 102 | Low | [M]⁺•, [C₅H₁₀O₂]⁺• (Molecular Ion) |

| 71 | High | [M - OCH₃]⁺, [CH(CH₃)₂CO]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 43 | Base Peak (100) | [CH(CH₃)₂]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Visualizations of Spectral Data

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the spectral analysis of 2-methylpropanoates.

Mass Spectrometry Fragmentation

The fragmentation pattern in EI-MS provides valuable structural information. The following diagram illustrates the major fragmentation pathways for ethyl 2-methylpropanoate.

¹H NMR Spin-Spin Coupling

The splitting patterns observed in ¹H NMR spectra are a result of spin-spin coupling between neighboring non-equivalent protons. The diagram below shows the coupling relationships for ethyl 2-methylpropanoate.

Experimental Workflow

The following diagram outlines the general workflow for the spectral analysis of a 2-methylpropanoate sample.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. Propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 5. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl isobutyrate [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Methyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate, an ester with significant applications as a flavoring agent and a key intermediate in the synthesis of various organic compounds, including methyl methacrylate, can be synthesized through several distinct pathways. This technical guide provides a comprehensive overview of the core synthetic routes for methyl isobutyrate, including direct esterification, carbonylation of propylene (B89431), transesterification, and oxidative dehydrogenation of isobutane (B21531) followed by esterification. Each method is detailed with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory or industrial setting.

Direct Esterification of Isobutyric Acid with Methanol (B129727) (Fischer Esterification)

The most common and straightforward method for synthesizing methyl isobutyrate is the direct acid-catalyzed esterification of isobutyric acid with methanol, a classic example of the Fischer esterification reaction.[1][2] This equilibrium-driven process typically employs a strong acid catalyst to achieve favorable reaction rates and yields.

Reaction Scheme

Caption: Fischer esterification of isobutyric acid with methanol.

Experimental Protocol

Materials:

-

Isobutyric acid

-

Methanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like Dowex 50W-X8 resin.[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a specified duration. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude methyl isobutyrate by fractional distillation to obtain the final product.[4]

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid | [5] |

| Reactant Ratio (Methanol:Isobutyric Acid) | Excess Methanol | [5] |

| Temperature | 65 °C (Reflux) | [5] |

| Reaction Time | Several hours | [5] |

| Yield | >90% (with optimized conditions) | [5] |

Carbonylation of Propylene (Koch-Haaf Reaction)

A commercially significant route to methyl isobutyrate involves the carbonylation of propylene in the presence of methanol. This reaction, a variation of the Koch-Haaf synthesis, typically utilizes strong acid catalysts like hydrogen fluoride (B91410) (HF) or palladium-based systems.[6]

Reaction Scheme

Caption: Synthesis of methyl isobutyrate via carbonylation of propylene.

Experimental Protocol (Illustrative, based on patent literature)

Materials:

-

Propylene

-

Carbon monoxide

-

Anhydrous methanol

-

Hydrogen fluoride (HF) or a palladium-based catalyst system

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave with the catalyst (e.g., liquid HF).

-

Introduce anhydrous methanol into the reactor.

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Feed propylene into the reactor at a controlled rate while maintaining the reaction temperature and pressure.

-

After the reaction is complete, depressurize the reactor and collect the product mixture.

-

The product, methyl isobutyrate, is typically separated from the catalyst and any byproducts by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Hydrogen Fluoride | [7] |

| Temperature | 30 - 90 °C | [7] |

| Pressure | 100 - 400 bar | [7] |

| Yield | 97-99% | [7] |

Transesterification

Methyl isobutyrate can also be synthesized via transesterification, which involves the reaction of another isobutyrate ester (e.g., ethyl isobutyrate) or a different ester with methanol in the presence of an acid or base catalyst. Enzymatic catalysis is also a viable green alternative.

Reaction Scheme

Caption: Transesterification for the synthesis of methyl isobutyrate.

Experimental Protocol (General Acid-Catalyzed)

Materials:

-

Starting isobutyrate ester (e.g., ethyl isobutyrate)

-

Methanol (in large excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Procedure:

-

Combine the starting ester and a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux to drive the equilibrium towards the formation of methyl isobutyrate.

-

Monitor the reaction progress by GC.

-

Upon completion, cool the mixture and neutralize the catalyst with a weak base.

-

Remove the excess methanol by distillation.

-

Purify the resulting methyl isobutyrate by fractional distillation.[4]

Quantitative Data

Quantitative data for the specific transesterification to methyl isobutyrate is not extensively reported in readily available literature. However, yields for similar transesterification reactions are generally high, often exceeding 90%, especially when a large excess of methanol is used to shift the equilibrium.

Oxidative Dehydrogenation of Isobutane and Subsequent Esterification

An indirect route to methyl isobutyrate involves the initial oxidative dehydrogenation of isobutane to produce isobutyric acid, which is then esterified with methanol. This pathway is often explored in the context of producing methyl methacrylate, with methyl isobutyrate as a key intermediate.[8]

Logical Workflow

Caption: Two-step synthesis of methyl isobutyrate from isobutane.

Experimental Protocol (Conceptual)

Step 1: Oxidative Dehydrogenation of Isobutane

-

Reactants: Isobutane, Oxygen (or air)

-

Catalyst: Heteropoly acids (e.g., H₅Mo₁₀PV₂O₄₀) or other mixed metal oxides.[7]

-

Conditions: The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (e.g., 260-409 °C) and near atmospheric pressure.[7] The product stream containing isobutyric acid is then cooled and separated.

Step 2: Esterification of Isobutyric Acid

-

The separated isobutyric acid is then subjected to Fischer esterification with methanol as described in Section 1 of this guide.

Quantitative Data

| Parameter (Oxidative Dehydrogenation Step) | Value | Reference |

| Catalyst | H₅Mo₁₀PV₂O₄₀ | [7] |

| Temperature | 290 - 320 °C | [7] |

| Selectivity to Isobutyric Acid and related products | ~60% | [7] |

Conclusion

The synthesis of methyl isobutyrate can be achieved through various pathways, each with its own advantages and considerations. Direct esterification is a reliable and high-yielding laboratory method. The carbonylation of propylene represents a significant industrial process, offering high efficiency from readily available feedstocks. Transesterification provides a versatile alternative, while the oxidative dehydrogenation of isobutane presents an indirect route that is relevant in the broader context of C4-based chemical production. The choice of a specific pathway will depend on factors such as the desired scale of production, available starting materials, and economic considerations. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic dehydrogenation of isobutane over a Ga2O3/ZnO interface: reaction routes and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. US3678099A - Process for the esterification of isobutene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US4452999A - Method for making isobutyric acid - Google Patents [patents.google.com]

- 7. vurup.sk [vurup.sk]

- 8. researchgate.net [researchgate.net]

Solubility of 2-Methylpropanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-methylpropanoate (also known as methyl isobutyrate) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound.

Physicochemical Properties of Methyl 2-Methylpropanoate

Methyl 2-methylpropanoate is the methyl ester of 2-methylpropanoic acid. It is a colorless liquid with a characteristic fruity odor.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2-Methylpropanoate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 547-63-7 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple-pineapple like | [1] |

| Boiling Point | 90-93 °C | [2][3] |

| Melting Point | -84 to -85 °C | [3] |

| Density | 0.891 g/mL at 25 °C | |

| Refractive Index | n20/D 1.384 |

Solubility Data

Methyl 2-methylpropanoate exhibits a range of solubilities in different organic solvents, largely governed by the principle of "like dissolves like." As a moderately polar ester, it is generally miscible with other polar and moderately polar organic solvents.

Qualitative Solubility:

General qualitative solubility information indicates that methyl 2-methylpropanoate is:

-

Miscible with alcohols and diethyl ether.

-

Slightly soluble in water.

Quantitative Solubility Data:

Further experimental determination is necessary to establish precise solubility curves (mole fraction or g/100g of solvent vs. temperature) for specific solvent systems. The experimental protocols outlined in the following section provide a methodology for obtaining such quantitative data.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the experimental determination of the solubility of a liquid solute, such as methyl 2-methylpropanoate, in an organic solvent.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Solvent-Solute Mixtures: A series of vials are prepared. To each vial, a known mass or volume of the organic solvent is added.

-

Addition of Solute: An excess amount of methyl 2-methylpropanoate is added to each vial. The presence of a separate phase of the solute is necessary to ensure that the solvent is saturated.

-

Equilibration: The vials are sealed to prevent evaporation and placed in a constant-temperature bath or shaker. The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature of the bath should be controlled to the desired experimental temperature.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sampling and Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. To avoid including any undissolved solute, the sample is immediately filtered through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of methyl 2-methylpropanoate in the filtered saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Data Reporting: The solubility is reported in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 grams of solvent.

Gravimetric Method

For systems where the solvent is significantly more volatile than the solute, a gravimetric method can be employed.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in steps 1-4 of the Isothermal Saturation Method.

-

Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that ensures solvent removal without loss of the solute).

-

Determination of Solute Mass: The container with the remaining solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation of Solubility: The solubility is calculated based on the initial mass of the saturated solution and the final mass of the solute.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.

This guide provides a foundational understanding of the solubility of methyl 2-methylpropanoate in organic solvents and outlines the necessary experimental procedures for its quantitative determination. For specific applications, it is recommended that researchers perform their own solubility measurements using the protocols described herein to obtain data relevant to their unique systems and conditions.

References

2-Methylpropanoate in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoate, also known as isobutyrate, is a branched-chain short-chain fatty acid that serves as a metabolic intermediate in the yeast Saccharomyces cerevisiae. While typically found in low concentrations, it plays a crucial role as a precursor to flavor compounds, particularly ethyl 2-methylpropanoate, which imparts fruity notes to fermented beverages. Its biosynthesis is intrinsically linked to amino acid metabolism, specifically the catabolism of valine. Understanding the metabolic pathways, regulatory mechanisms, and quantification of 2-methylpropanoate is essential for optimizing fermentation processes in the food and beverage industries and for broader applications in metabolic engineering and synthetic biology. This guide provides a comprehensive overview of 2-methylpropanoate metabolism in S. cerevisiae, including detailed biosynthetic pathways, experimental protocols, and quantitative data.

Biosynthesis of 2-Methylpropanoate

The primary route for 2-methylpropanoate formation in Saccharomyces cerevisiae is through the catabolism of the branched-chain amino acid valine. This process involves two key pathways: the valine degradation pathway and the Ehrlich pathway.

Valine Degradation Pathway

The biosynthesis of 2-methylpropanoate originates from pyruvate (B1213749), the central metabolite of glycolysis. Through a series of enzymatic reactions in the mitochondria, pyruvate is converted to α-ketoisovalerate, a key intermediate in valine biosynthesis. The enzymes involved in this conversion are Acetohydroxyacid synthase (Ilv2p/Ilv6p), Acetohydroxyacid reductoisomerase (Ilv5p), and Dihydroxyacid dehydratase (Ilv3p). α-Ketoisovalerate can then be transaminated to form valine, catalyzed by branched-chain amino acid aminotransferases (Bat1p in the mitochondria and Bat2p in the cytosol)[1][2].

The Ehrlich Pathway: From α-Ketoisovalerate to 2-Methylpropanoate

When valine is supplied externally or when there is an excess of intracellular valine, it can be catabolized via the Ehrlich pathway to produce fusel acids and alcohols[1][3]. This pathway is a three-step process:

-

Transamination: Valine is converted back to α-ketoisovalerate by branched-chain amino acid aminotransferases (Bat1p and Bat2p)[4][5].

-

Decarboxylation: α-ketoisovalerate is decarboxylated to form isobutyraldehyde (B47883). This reaction is catalyzed by α-keto acid decarboxylases, such as Aro10p and Pdc1/5/6p[6].

-

Oxidation: Isobutyraldehyde is then oxidized to 2-methylpropanoate (isobutyric acid) by aldehyde dehydrogenases (e.g., Ald6p). Alternatively, isobutyraldehyde can be reduced to isobutanol by alcohol dehydrogenases[1].

The balance between the oxidative and reductive branches of the Ehrlich pathway is influenced by the redox state of the cell (NADH/NAD+ ratio) and the specific activities of the involved enzymes[1].

Regulation of 2-Methylpropanoate Biosynthesis

The production of 2-methylpropanoate is tightly regulated, primarily at the level of the upstream valine biosynthetic pathway. The key regulatory mechanisms include:

-

Feedback Inhibition: The first enzyme in the pathway, acetohydroxyacid synthase (AHAS), is subject to feedback inhibition by valine. This means that high intracellular concentrations of valine will inhibit the activity of AHAS, thus reducing the flux towards α-ketoisovalerate and consequently 2-methylpropanoate.

-

Multivalent Repression: The expression of the genes encoding the enzymes of the isoleucine-valine biosynthetic pathway (the ILV genes) is repressed when the yeast is grown in the presence of all three branched-chain amino acids: isoleucine, valine, and leucine.

Quantitative Data

Quantitative data on the concentration of 2-methylpropanoate in S. cerevisiae fermentations is often context-dependent, varying with the yeast strain, fermentation conditions (temperature, pH, nitrogen availability), and the composition of the fermentation medium. Below are tables summarizing typical concentration ranges and the kinetic properties of key enzymes involved in its biosynthesis.

Table 1: Reported Concentrations of 2-Methylpropanoate (Isobutyric Acid) in Fermentation Media

| Fermentation Type | Yeast Strain(s) | 2-Methylpropanoate Concentration (mg/L) | Reference(s) |

| Wine Fermentation | Various S. cerevisiae strains | 0.04 - 1.70 | [7] |

| Synthetic Must | EC1118, AWRI796 | Not explicitly quantified, but detected | [8] |

Table 2: Kinetic Parameters of Key Enzymes in 2-Methylpropanoate Biosynthesis

| Enzyme | Gene(s) | Substrate(s) | Km (mM) | Vmax or kcat | Reference(s) |

| Branched-chain amino acid aminotransferase | BAT1, BAT2 | L-leucine, L-isoleucine, L-valine, α-ketoglutarate | 0.56 (L-leucine) | - | [4] |

| α-Ketoisovalerate decarboxylase (from Lactococcus lactis) | kivd | α-Ketoisovalerate | - | 80.7 U/mg | [6] |

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to 2-methylpropanoate are interconnected with central carbon and nitrogen metabolism. The following diagrams illustrate these relationships and a general workflow for the quantification of 2-methylpropanoate.

References

- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 [microbialcell.com]

- 3. pricklycider.com [pricklycider.com]

- 4. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-metabolic flux analysis of Saccharomyces cerevisiae in complex media - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of Methyl 2-Methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for methyl 2-methylpropanoate. The information is curated for professionals in research and development who require precise data for modeling, process design, and understanding the energetic properties of this compound. This document presents critically evaluated data, detailed experimental methodologies for their determination, and relevant biochemical pathways.

Core Thermochemical Data

Methyl 2-methylpropanoate (also known as methyl isobutyrate) is a methyl ester with the chemical formula C₅H₁₀O₂. Its thermochemical properties are essential for a variety of applications, from chemical synthesis to understanding its metabolic fate. The following tables summarize key thermochemical data for this compound.

Table 1: Standard Molar Enthalpy and Entropy of Formation

| Phase | ΔfH° (kJ/mol) | ΔfS° (J/mol·K) |

| Liquid | -489.2 ± 1.2 | Data not available |

| Gas | -452.8 ± 1.2 | Data not available |

Table 2: Phase Change and Molar Heat Capacity

| Property | Value | Units |

| Normal Boiling Point | 365.15 | K |

| Enthalpy of Vaporization (at 298.15 K) | 36.4 ± 0.2 | kJ/mol |

| Molar Heat Capacity, Cₚ (liquid, 298.15 K) | 190.1 | J/mol·K |

| Molar Heat Capacity, Cₚ (ideal gas, 300 K) | 124.93 | J/mol·K |

Table 3: Temperature-Dependent Ideal Gas Phase Enthalpy and Heat Capacity

| Temperature (K) | ΔH (kJ/mol) | Cₚ (J/mol·K) |

| 200 | - | 93.35 |

| 298.15 | 0.00 | 124.93 |

| 300 | 0.22 | 125.48 |

| 400 | 13.91 | 154.01 |

| 500 | 29.56 | 180.25 |

| 600 | 48.05 | 203.85 |

| 700 | 69.11 | 224.97 |

| 800 | 92.49 | 243.89 |

| 900 | 117.95 | 260.91 |

| 1000 | 145.26 | 276.31 |

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections detail the methodologies used to obtain the data presented above.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of liquid methyl 2-methylpropanoate is determined using static bomb calorimetry.

Apparatus:

-

Isoperibol static bomb calorimeter

-

Stainless steel bomb with an internal volume of approximately 300 cm³

-

Platinum crucible

-

Cotton fuse

-

High-purity oxygen source

-

Calorimeter jacket with a constant temperature water bath

-

High-precision digital thermometer

Procedure:

-

A sample of high-purity methyl 2-methylpropanoate (approximately 0.5-0.8 g) is accurately weighed into the platinum crucible.

-

A cotton fuse of known mass and energy of combustion is attached to the ignition wire, with its end submerged in the liquid sample.

-

The crucible is placed inside the bomb, and 1 mL of distilled water is added to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of 3.0 MPa.

-

The bomb is submerged in a known mass of water in the calorimeter can. The system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded for a period to establish a baseline.

-

The sample is ignited by passing a current through the ignition wire.

-

The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

The calorimeter is calibrated by combusting a certified standard, such as benzoic acid, under identical conditions.

-

The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the combustion of the cotton fuse.

-

The standard enthalpy of combustion is determined, and from this, the standard enthalpy of formation is calculated using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization is determined by measuring the vapor pressure of the substance as a function of temperature using the transpiration method.

Apparatus:

-

Thermostatically controlled furnace or liquid bath

-

Saturation vessel containing the liquid sample on an inert support (e.g., glass beads)

-

Inert carrier gas (e.g., nitrogen) with a precision flow controller

-

Condensation trap cooled with a suitable refrigerant (e.g., liquid nitrogen)

-

High-precision balance

Procedure:

-

The saturation vessel containing methyl 2-methylpropanoate is placed in the thermostatically controlled environment and allowed to reach the desired temperature.

-

A steady, slow flow of the inert carrier gas is passed through the saturation vessel. The flow rate is controlled to ensure saturation of the gas with the vapor of the sample.

-

The vapor-saturated carrier gas is passed through the pre-weighed condensation trap, where the vapor is condensed.

-

The experiment is run for a measured period.

-

The mass of the condensed vapor is determined by reweighing the trap.

-

The volume of the carrier gas is measured.

-

The partial pressure of the vapor at the experimental temperature is calculated assuming the ideal gas law.

-

The procedure is repeated at several different temperatures.

-

The enthalpy of vaporization is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature (the Clausius-Clapeyron equation).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid methyl 2-methylpropanoate is measured using a differential scanning calorimeter.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

A certified sapphire standard for calibration

Procedure:

-

The DSC instrument is calibrated for temperature and heat flow using a certified standard (e.g., indium).

-

A baseline is obtained by running the DSC with empty, hermetically sealed aluminum pans over the desired temperature range.

-

A known mass of a sapphire standard is placed in a pan, and the heat flow is measured as a function of temperature.

-

A known mass of high-purity methyl 2-methylpropanoate is hermetically sealed in an aluminum pan.

-

The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min) over the desired temperature range.

-

The difference in heat flow between the sample and a reference empty pan is measured.

-

The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the respective masses.

Visualizations

Synthesis of Methyl 2-Methylpropanoate

The most common laboratory and industrial method for synthesizing methyl 2-methylpropanoate is the Fischer-Speier esterification of 2-methylpropanoic acid with methanol, catalyzed by a strong acid.

Caption: Fischer-Speier esterification mechanism for the synthesis of methyl 2-methylpropanoate.

Metabolic Pathway

Methyl 2-methylpropanoate can be formed in biological systems through the esterification of isobutyric acid (2-methylpropanoic acid), a product of the catabolism of the amino acid valine. This biotransformation is a detoxification pathway.

Caption: A plausible metabolic pathway for the formation of methyl 2-methylpropanoate.

Experimental Workflow for Thermochemical Data Determination

The overall process for determining the key thermochemical properties of methyl 2-methylpropanoate involves several distinct experimental and computational steps.

Caption: Workflow for the determination of thermochemical data for methyl 2-methylpropanoate.

2-Methylpropanoate safety and handling in a lab setting

An in-depth technical guide on the safe handling and laboratory use of methyl 2-methylpropanoate, designed for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methylpropanoate, also commonly known as methyl isobutyrate, is an ester with the chemical formula C₅H₁₀O₂. It is a colorless liquid with a characteristic fruity, sweet odor, reminiscent of apples or pineapple.[1] In laboratory settings, it is primarily used as a solvent and as a reference standard. Its presence has been detected in various natural sources, including fruits and herbs.[1]

This guide provides comprehensive technical information on the safe handling, storage, and disposal of methyl 2-methylpropanoate in a laboratory environment. It outlines the substance's physical and chemical properties, potential hazards, toxicological data, and emergency procedures to ensure the safety of laboratory personnel.

Physical and Chemical Properties

The physical and chemical properties of methyl 2-methylpropanoate and related compounds are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Methyl 2-methylpropanoate | 2-Methylpropyl propanoate | Isobutyl isobutyrate |

| Synonyms | Methyl isobutyrate | Isobutyl propionate | IBIB |

| CAS Number | 547-63-7 | 540-42-1 | 97-85-8 |

| Molecular Formula | C₅H₁₀O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ |

| Molar Mass | 102.13 g/mol | 130.18 g/mol [2] | 144.21 g/mol |

| Appearance | Colorless liquid[2] | Colorless liquid[2] | Colorless liquid |

| Density | 0.89 g/mL at 25 °C | 0.869 g/mL at 25 °C[2] | 0.855 g/mL at 25 °C[3] |

| Boiling Point | 92 °C | 66.5 °C[2] | 145-152 °C[3] |

| Melting Point | -85 °C[4] | -71 °C[2] | -81 °C[3] |

| Flash Point | 13 °C (55.4 °F)[5] | 26 °C (80 °F)[2] | 41 °C (106 °F) |

| Vapor Pressure | 80 mbar at 20 °C[6] | 7.85 mmHg at 25 °C[2] | 3.2 mmHg at 25 °C |

| Solubility in Water | 1.7 g/L | 1.7 g/L[2] | 1 g/L at 20 °C[3] |

| Explosive Limits | 2.4% - 13.0% (V) | 1.1% - 7.5% (V)[2] | 0.8% - 6.7% (V) |

| Refractive Index | n20/D 1.384 | n20/D 1.397[2] | n20/D 1.398[3] |

Hazard Identification and Toxicology

Methyl 2-methylpropanoate is classified as a highly flammable liquid and vapor.[6] It can cause skin and eye irritation.[6] While it is considered to have low acute toxicity, inhalation of high concentrations of vapor may cause respiratory irritation.

Acute Toxicity Data

The following table summarizes the available acute toxicity data for related compounds, as specific data for methyl 2-methylpropanoate is limited.

| Compound | Route | Species | LD50/LC50 Value | Reference |

| 2-Methylpropyl propanoate | Oral | Rabbit | 5599 mg/kg[2] | [2] |

| Isobutyl isobutyrate | Oral | Rat | 12800 mg/kg[3] | [3] |

| Isobutyl isobutyrate | Oral | Mouse | 12750 mg/kg[3] | [3] |

| Methyl Acrylate | Oral | Rat | 768 mg/kg bw[7] | OECD TG 401 (equivalent)[7] |

| Methyl Acrylate | Dermal | Rabbit | 1250 mg/kg bw[7] | Occlusive dermal application[7] |

| Methyl Acrylate | Inhalation | Rat | 5.7 mg/L/4-hours[7] | OECD TG 403 (equivalent)[7] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are based on standardized OECD guidelines.

Acute Oral Toxicity (based on OECD TG 401)

The acute oral toxicity of a substance is typically determined by administering the substance in graduated doses to several groups of experimental animals, with one dose level per group.

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Dosage: At least three dose levels are chosen to result in a range of toxic effects. The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 (the dose causing mortality in 50% of the test animals) is calculated.

Acute Dermal Toxicity (based on OECD TG 402)

-

Test Animals: Rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Application: The substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality and signs of skin irritation and systemic toxicity for 14 days.

-

Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (based on OECD TG 403)

-

Test Animals: Young adult rats are the preferred species.

-

Exposure: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in a specially constructed inhalation chamber for a fixed period (typically 4 hours).

-

Concentration: Several groups of animals are exposed to different concentrations of the test substance.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

-

Data Analysis: The LC50 (the concentration causing mortality in 50% of the test animals) is calculated.

Safe Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Ground and bond containers when transferring material to prevent static discharge.[9][10]

-

Avoid inhalation of vapor or mist.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][8][10] No smoking in the handling area.[8][9][11]

References

- 1. MiMeDB: Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684) [mimedb.org]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. propanoic acid, 2-methyl-,methyl ester - ChemInfo Public [recherche.chemikalieninfo.de]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Methyl isobutyrate - Safety Data Sheet [chemicalbook.com]

- 9. synerzine.com [synerzine.com]

- 10. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 11. aurochemicals.com [aurochemicals.com]

An In-depth Technical Guide to Methyl 2-Methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Methylpropanoate, a significant ester in organic synthesis and various industrial applications. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

Methyl 2-methylpropanoate is known by several names across different nomenclature systems and commercial contexts. Its IUPAC name is methyl 2-methylpropanoate, but it is more commonly referred to as methyl isobutyrate.[1][2][3][4] This compound is the methyl ester of isobutyric acid.[1] A comprehensive list of its identifiers is provided below.

Table 1: Synonyms and Identifiers for Methyl 2-Methylpropanoate

| Type | Name/Identifier | Source |

| IUPAC Name | Methyl 2-methylpropanoate | [2][3][4] |

| Common Name | Methyl isobutyrate | [1][2][3][4][5] |

| Systematic Name | Propanoic acid, 2-methyl-, methyl ester | [2][4][6] |

| Alternative Names | Methyl 2-methylpropionate | [2][4][6] |

| Methyl isobutanoate | [2][4] | |

| Isobutyric acid, methyl ester | [2][4][6] | |

| CAS Registry No. | 547-63-7 | [2][3][6] |

| FEMA Number | 2694 | [5] |

| UNII | EM286QL922 | [7] |

| InChI Key | BHIWKHZACMWKOJ-UHFFFAOYSA-N | [2][6] |

The following diagram illustrates the relationships between the parent acid, the alcohol, and the resulting primary names of the ester.

Caption: Relationship between reactants and product names.

Physicochemical Properties

Methyl 2-methylpropanoate is a colorless liquid recognized by its fruity aroma, often described as resembling apples or pineapple.[5] It is classified as a fatty acid methyl ester and finds use as a flavoring agent and a solvent.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Data for Methyl 2-Methylpropanoate

| Property | Value | Unit |

| Molecular Formula | C₅H₁₀O₂ | - |

| Molecular Weight | 102.13 | g/mol [2] |

| Boiling Point | 90 - 92 | °C[5] |

| Melting Point | -85 to -84.7 | °C[4][5] |

| Density | 0.891 | g/mL at 25°C[5] |

| Refractive Index | 1.384 | n20/D[5] |

| Flash Point | -2 to 12 | °C[5] |

| Water Solubility | 34.6 (Predicted) | g/L[3] |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of methyl 2-methylpropanoate is through the Fischer-Speier esterification of isobutyric acid with methanol, using a strong acid catalyst.

This protocol describes a standard laboratory procedure for the synthesis of methyl isobutyrate.

Materials:

-

Isobutyric acid (2-methylpropanoic acid)

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of isobutyric acid with 3.0 moles of methanol (used in excess to drive the equilibrium).

-

Catalyst Addition: Slowly and with caution, add 0.1 moles (approx. 5.4 mL) of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Vent the separatory funnel frequently to release CO₂ pressure during the bicarbonate wash.

-

Drying: Dry the separated organic layer (the crude ester) over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude methyl isobutyrate by fractional distillation. Collect the fraction boiling at approximately 90-92°C.

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for Fischer esterification.

Key Chemical Reactions: Hydrolysis

Ester hydrolysis is a characteristic reaction of methyl 2-methylpropanoate, which can be catalyzed by either acid or base. This reaction cleaves the ester bond to yield the parent carboxylic acid and alcohol.

-

Acid-Catalyzed Hydrolysis: A reversible reaction where the ester is heated with a dilute aqueous acid (e.g., H₂SO₄), yielding isobutyric acid and methanol.[8]

-

Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH). This process produces methanol and the sodium salt of the carboxylic acid (sodium isobutyrate).[8] Because of its use in soap making, this reaction is often called saponification.[8]

The diagram below illustrates the saponification pathway.

Caption: Base-catalyzed hydrolysis (saponification) pathway.

References

- 1. Methyl isobutyrate - Wikipedia [en.wikipedia.org]

- 2. Methyl isobutyrate [webbook.nist.gov]

- 3. MiMeDB: Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684) [mimedb.org]

- 4. ymdb.ca [ymdb.ca]

- 5. chembk.com [chembk.com]

- 6. Methyl isobutyrate [webbook.nist.gov]

- 7. 2-methylpropanoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Discovery and history of methyl isobutyrate

An In-depth Technical Guide to the Discovery and History of Methyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate (methyl 2-methylpropanoate) is an ester with a characteristic fruity aroma, finding applications as a flavoring agent, solvent, and intermediate in organic synthesis. This document provides a comprehensive overview of the discovery, history, and key experimental protocols related to methyl isobutyrate. It includes a detailed historical context, a thorough examination of its synthesis, tabulated quantitative data, and diagrams of relevant chemical pathways and experimental workflows.

Introduction

Methyl isobutyrate, with the chemical formula C₅H₁₀O₂, is the methyl ester of isobutyric acid.[1] It is a colorless liquid known for its pleasant, fruity scent reminiscent of apples and apricots.[2] This compound is found naturally in various fruits such as strawberries, pineapple, and papaya, and is also produced synthetically for a wide range of industrial applications.[3] Its utility spans the flavor and fragrance industry, where it is used to impart fruity notes, to the chemical industry, where it serves as a solvent and a precursor for the synthesis of other organic compounds.[2][4]

Discovery and History

While a singular, definitive moment of discovery for methyl isobutyrate is not well-documented, its history is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the study of carboxylic acids and the development of esterification reactions.